molecular formula C14H17N3O2 B1268788 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid CAS No. 869663-56-9

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Cat. No. B1268788
Key on ui cas rn: 869663-56-9
M. Wt: 259.3 g/mol
InChI Key: HPBNFHMSOYVHAU-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

To a suspension of 2.4 g (16 mmol) 4-hydrazino-benzoic acid in 12 mL toluene, 2.0 g of pivaloyl acetonitrile are added at rt. The suspension is heated to and kept under reflux for 12 h. After completion, the resulting reaction mixture is allowed to cool to rt. The precipitated product is isolated by filtration, washed with cold toluene and dried under high vacuum. [M+1]+=260.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].[C:12]([CH2:18][C:19]#[N:20])(=O)[C:13]([CH3:16])([CH3:15])[CH3:14]>C1(C)C=CC=CC=1>[NH2:20][C:19]1[N:1]([C:3]2[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=2)[N:2]=[C:12]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:18]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added at rt
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to and
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion, the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitated product is isolated by filtration
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NN1C1=CC=C(C(=O)O)C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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